3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position and a nitro group at the fifth position of the pyrazolo[3,4-b]pyridine core. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of 5-nitro-1H-pyrazolo[3,4-b]pyridine. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the iodine atom.
Reduction Products: Amino derivatives where the nitro group is converted to an amino group.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: 3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown potential as a scaffold for the development of kinase inhibitors, which are important in the treatment of various cancers. Its derivatives have been studied for their ability to inhibit specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional group compatibility make it a versatile intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as a kinase inhibitor, the compound binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine
- 3-Iodo-1H-pyrazolo[3,4-b]pyridine
Comparison: 3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both an iodine atom and a nitro group, which impart distinct reactivity and biological activity. Compared to its bromine or chlorine analogs, the iodine derivative often exhibits higher reactivity in substitution reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond .
Properties
IUPAC Name |
3-iodo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN4O2/c7-5-4-1-3(11(12)13)2-8-6(4)10-9-5/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGXNCHNODEFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736407 | |
Record name | 3-Iodo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186609-70-0 | |
Record name | 3-Iodo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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